Arg-gly-phe-phe-NH2 Arg-gly-phe-phe-NH2
Brand Name: Vulcanchem
CAS No.: 34367-74-3
VCID: VC3914812
InChI: InChI=1S/C26H36N8O4/c27-19(12-7-13-31-26(29)30)24(37)32-16-22(35)33-21(15-18-10-5-2-6-11-18)25(38)34-20(23(28)36)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H2,28,36)(H,32,37)(H,33,35)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Molecular Formula: C26H36N8O4
Molecular Weight: 524.6 g/mol

Arg-gly-phe-phe-NH2

CAS No.: 34367-74-3

Cat. No.: VC3914812

Molecular Formula: C26H36N8O4

Molecular Weight: 524.6 g/mol

* For research use only. Not for human or veterinary use.

Arg-gly-phe-phe-NH2 - 34367-74-3

Specification

CAS No. 34367-74-3
Molecular Formula C26H36N8O4
Molecular Weight 524.6 g/mol
IUPAC Name (2S)-2-amino-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide
Standard InChI InChI=1S/C26H36N8O4/c27-19(12-7-13-31-26(29)30)24(37)32-16-22(35)33-21(15-18-10-5-2-6-11-18)25(38)34-20(23(28)36)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H2,28,36)(H,32,37)(H,33,35)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1
Standard InChI Key MDPUTUWGOHLTAU-ACRUOGEOSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N
SMILES C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Introduction

Chemical Structure and Properties

Arg-Gly-Phe-Phe-NH2 (CAS: 34367-74-3) is a linear tetrapeptide with the sequence L-arginyl-glycyl-L-phenylalanyl-L-phenylalaninamide. Its molecular formula is C₂₆H₃₆N₈O₄, and it has a molecular weight of 524.6 g/mol. Key structural features include:

  • N-terminal arginine: Contributes basicity via its guanidinium group.

  • Central glycine: Enhances conformational flexibility.

  • C-terminal phenylalanine amide: Stabilizes the peptide against enzymatic degradation .

Physicochemical Properties:

PropertyValue
LogP0.30 (predicted)
PSA (Polar Surface Area)221 Ų
SolubilitySoluble in aqueous buffers

The amidation at the C-terminus is critical for receptor binding, as unmodified carboxyl groups often reduce bioactivity .

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

RGFF-NH2 is synthesized via SPPS using Fmoc/t-Bu chemistry :

  • Resin Loading: Fmoc-Phe-Wang resin is employed.

  • Deprotection: Piperidine (20% in DMF) removes Fmoc groups.

  • Coupling: HBTU/DIPEA activates amino acids for sequential addition.

  • Cleavage: TFA/water/TIS (95:2.5:2.5) liberates the peptide from the resin.

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Key Challenges:

  • Aggregation: Phenylalanine-rich sequences risk aggregation during synthesis, necessitating optimized coupling times .

  • Amidation: On-resin amidation using NH₄Cl ensures C-terminal modification .

Analytical Validation

  • Mass Spectrometry: ESI-MS confirms the molecular ion [M+H]⁺ at m/z 525.3 .

  • Amino Acid Analysis: Hydrolysis (6M HCl, 110°C, 24h) validates stoichiometry .

Biological Activity and Mechanisms

Insulin-Mimetic Effects

RGFF-NH2 replicates insulin’s hypoglycemic activity at 65% potency in vivo. Notably, it enhances glucose uptake in adipocytes without binding insulin receptors, suggesting a post-receptor mechanism .

Comparative Activity:

CompoundReceptor Binding AffinityHypoglycemic Activity
Native Insulin100%100%
RGFF-NH2120%*65%
Despentapeptide Insulin150%*70%
*Relative to insulin; data from receptor assays .

Neuropeptide Signaling

RGFF-NH2 shares homology with RFamide peptides (e.g., Antho-RFamide), which modulate neuromuscular synapses in cnidarians . In mammals, it interacts with Mas-related G-protein-coupled receptors (MrgC11), inducing calcium flux at EC₅₀ = 0.3 µM .

Species-Specific Effects:

  • Rat MrgC: Weak agonist (pEC₅₀ = 5.2).

  • Mouse MrgC11: Potent agonist (pEC₅₀ = 6.3) .

Pharmacological Research

Peptidomimetic Derivatives

To improve metabolic stability, guanidino-modified analogs (e.g., 4-guanidinomethyl-L-proline) were synthesized. These derivatives retain MrgC11 activity but show no cross-reactivity with human MrgX1 :

Activity Profile of Analog 16:

ReceptorpEC₅₀ (Potency)Efficacy (% vs. BAM8-22)
MrgC116.395%
MrgC<5.7<10%

Applications and Future Directions

Research Tools

  • Receptor Studies: Used to map insulin and Mrg receptor signaling pathways .

  • Drug Delivery: Conjugated to nanoparticles for targeted glucose-lowering therapies.

Clinical Considerations

  • Stability: RGFF-NH2’s in vivo half-life (~15 min) necessitates formulation improvements.

  • Toxicity: No cytotoxicity reported in HEK293 cells at ≤100 µM .

Future Work:

  • Develop D-amino acid substitutions to enhance proteolytic resistance.

  • Explore fusion proteins for sustained release in diabetes models.

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